7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2h-chromen-2-one
Overview
Description
7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a phenyl group and a 2-methylprop-2-en-1-yloxy group. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-phenyl-2H-chromen-2-one with 2-methylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular signaling pathways, leading to modulation of gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- [(2-Methylprop-2-en-1-yl)oxy]benzene
- 2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid
- 1-Methoxy-2-methyl-1-(trimethylsiloxy)propene
Uniqueness
7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a 2-methylprop-2-en-1-yloxy group makes it a versatile compound for various applications in research and industry.
Biological Activity
7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2H-chromen-2-one, a synthetic compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. The compound's unique structure, characterized by a chromenone backbone with an alkoxy group, suggests potential therapeutic applications in various fields, including oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of this compound is , and its molecular weight is approximately 302.34 g/mol. The compound's structure allows it to interact with various biological targets, leading to its observed pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₈O₃ |
Molecular Weight | 302.34 g/mol |
IUPAC Name | 7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenylchromen-2-one |
Biological Activities
Research indicates that this compound exhibits several noteworthy biological activities:
1. Anticancer Activity
Studies have shown that flavonoids, including this compound, can induce apoptosis in cancer cell lines. For instance, preliminary assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis .
2. Anti-inflammatory Properties
The compound has been reported to inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation in various models. This activity is particularly relevant for conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.
3. Antioxidant Effects
Flavonoids are well-known for their antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress, contributing to its protective effects against cellular damage .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
Enzyme Inhibition:
The presence of the alkoxy group enhances the compound's ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
Cell Signaling Modulation:
By influencing pathways such as NF-kB and MAPK, the compound can alter gene expression related to inflammation and cell survival .
Case Studies
Several studies have evaluated the biological effects of this compound:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent anticancer properties.
Case Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers (TNF-alpha and IL-6), supporting its potential use as an anti-inflammatory agent.
Properties
IUPAC Name |
7-(2-methylprop-2-enoxy)-4-phenylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c1-13(2)12-21-15-8-9-16-17(14-6-4-3-5-7-14)11-19(20)22-18(16)10-15/h3-11H,1,12H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHGCZOESVRVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90972202 | |
Record name | 7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5675-22-9 | |
Record name | 7-[(2-Methylprop-2-en-1-yl)oxy]-4-phenyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90972202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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